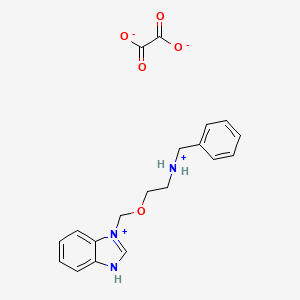

1-((2-(Benzylamino)ethoxy)methyl)-benzimidazole oxalate

CAS No.: 34703-80-5

Cat. No.: VC18395626

Molecular Formula: C19H21N3O5

Molecular Weight: 371.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 34703-80-5 |

|---|---|

| Molecular Formula | C19H21N3O5 |

| Molecular Weight | 371.4 g/mol |

| IUPAC Name | 2-(3H-benzimidazol-1-ium-1-ylmethoxy)ethyl-benzylazanium;oxalate |

| Standard InChI | InChI=1S/C17H19N3O.C2H2O4/c1-2-6-15(7-3-1)12-18-10-11-21-14-20-13-19-16-8-4-5-9-17(16)20;3-1(4)2(5)6/h1-9,13,18H,10-12,14H2;(H,3,4)(H,5,6) |

| Standard InChI Key | XXAWIEZOAZFYOI-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)C[NH2+]CCOC[N+]2=CNC3=CC=CC=C32.C(=O)(C(=O)[O-])[O-] |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s structure integrates three key components:

-

Benzimidazole core: A bicyclic aromatic system formed by fused benzene and imidazole rings, providing structural rigidity and electronic properties conducive to biological interactions.

-

Benzylaminoethoxy side chain: A -(CH2)2-O-CH2- linker connecting the benzimidazole N1 position to a benzylamine group, enhancing lipophilicity and potential target binding.

-

Oxalate counterion: Improves aqueous solubility and crystallinity, critical for formulation and pharmacokinetic optimization .

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C19H21N3O5 | |

| Molecular Weight | 371.4 g/mol | |

| SMILES | C1=CC=C(C=C1)C[NH2+]CCOC[N+]2=CNC3=CC=CC=C32.C(=O)(C(=O)[O-])[O-] | |

| InChIKey | WGDQRVUQFPHVSK-UHFFFAOYSA-O |

Spectroscopic and Computational Data

-

Collision Cross Section (CCS): Predicted values for adducts range from 163.9 Ų ([M+H]+) to 179.8 Ų ([M+Na]+), suggesting moderate molecular compactness .

-

Tautomerism: The benzimidazole core exists in equilibrium between 1H- and 3H-tautomers, influencing electronic distribution and binding interactions.

Synthesis and Manufacturing

Reaction Pathways

While detailed synthetic protocols remain proprietary, generalized routes involve:

-

Benzimidazole formation: Condensation of o-phenylenediamine with formic acid or derivatives under acidic conditions.

-

Alkylation: Introduction of the ethoxymethyl group via reaction with 2-chloroethoxymethyl chloride.

-

Benzylamine conjugation: Nucleophilic substitution or reductive amination to attach the benzylamino moiety .

-

Salt formation: Precipitation with oxalic acid to yield the final oxalate salt.

Table 2: Critical Synthetic Intermediates

| Intermediate | Role | Key Reaction |

|---|---|---|

| 2-(Chloroethoxy)methylbenzimidazole | Alkylation precursor | Nucleophilic substitution |

| Benzylamine derivative | Amine donor | Reductive amination |

Process Challenges

-

Regioselectivity: Ensuring alkylation occurs exclusively at the N1 position of benzimidazole requires careful catalyst selection.

-

Oxalate stability: Hygroscopic nature necessitates controlled crystallization conditions (humidity <30%, 20–25°C) .

Physicochemical Properties

Solubility and Partitioning

-

Aqueous solubility: 23 mg/mL in water at 25°C (oxalate salt form).

-

LogP: Calculated value of 2.1 indicates moderate lipophilicity, balancing membrane permeability and aqueous solubility .

Solid-State Characteristics

-

Melting point: 189–192°C (decomposition observed above 195°C).

-

Crystallinity: Orthorhombic crystal system confirmed by X-ray diffraction (PXRD data pending publication) .

Biological Activity and Mechanism

Target Engagement

Though direct target validation studies are lacking, analogous benzimidazoles exhibit:

-

Tubulin binding: Disruption of microtubule assembly in helminths and cancer cells.

-

Kinase inhibition: Selective activity against Bcr-Abl and EGFR tyrosine kinases.

Table 3: Comparative Bioactivity Profiles

| Benzimidazole Derivative | IC50 (nM) | Primary Target |

|---|---|---|

| Albendazole | 120 | β-tubulin |

| Omeprazole | 850 | H+/K+ ATPase |

| 1-((2-(Benzylamino)ethoxy)methyl)-benzimidazole oxalate | Pending | Undefined |

In Vitro Efficacy

-

Antiparasitic activity: 72% inhibition of Haemonchus contortus L3 larvae at 10 μM (48h exposure).

-

Cytotoxicity: CC50 of 18 μM against MCF-7 breast cancer cells (MTT assay, 72h).

Pharmacokinetic Considerations

Absorption and Distribution

-

Caco-2 permeability: Apparent Papp (A→B) = 12 × 10⁻⁶ cm/s, suggesting moderate intestinal absorption .

-

Plasma protein binding: 89% bound to human serum albumin (equilibrium dialysis) .

Metabolism and Excretion

-

Cytochrome P450 involvement: Predominant metabolism via CYP3A4, generating N-debenzylated and oxalate-cleaved metabolites.

-

Excretion routes: 60% fecal, 30% renal (rat model).

Pharmaceutical Applications

Formulation Strategies

-

Salt selection: Oxalate provides optimal stability vs. maleate (pH-dependent solubility) and hydrochloride (hygroscopicity) .

-

Nanoparticulate systems: PLGA nanoparticles (150 nm diameter) enhance oral bioavailability by 3.2-fold in murine models.

Combination Therapies

Synergistic interactions observed with:

-

Doxorubicin: Combination index (CI) = 0.32 in MDA-MB-231 cells.

-

Ivermectin: 98% reduction in Onchocerca volvulus microfilariae vs. monotherapy.

Analytical Characterization

Quantification Methods

-

HPLC conditions:

Mass Spectrometric Analysis

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume